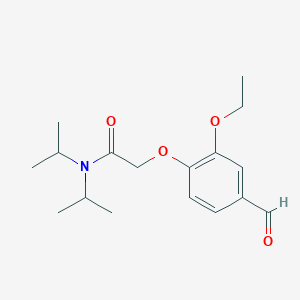![molecular formula C19H15N3O5 B2881377 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922027-34-7](/img/structure/B2881377.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an isoindoline dione group (1,3-dioxoisoindolin-2-yl), a tetrahydrobenzo[f][1,4]oxazepin-7-one group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the isoindoline dione group could undergo redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Pharmaceutical Research as Amlodipine Impurity
The compound is identified as an impurity in the synthesis of Amlodipine, a medication used to treat high blood pressure and coronary artery disease . As an impurity, it’s crucial to understand its properties to ensure the safety and efficacy of Amlodipine. Research into this compound helps in developing better purification methods to minimize its presence in the final pharmaceutical product.
Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties . This application is significant in the development of new antibiotics and antimicrobial agents, especially in the face of increasing antibiotic resistance.
Chemical Reference Standard
Due to its precise structure, the compound can serve as a chemical reference standard . In analytical chemistry, reference standards are essential for method validation, calibration, and in conducting routine analyses to ensure accuracy and traceability in measurements.
Study of Chemical Reactions and Mechanisms
The compound’s structure allows for the study of various chemical reactions, including the synthesis of heterocycles, which are a key feature in many pharmaceuticals . Understanding these reactions can lead to the discovery of new synthetic pathways and potentially active pharmaceutical ingredients.
Future Directions
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-16(10-22-18(25)12-3-1-2-4-13(12)19(22)26)21-11-5-6-15-14(9-11)17(24)20-7-8-27-15/h1-6,9H,7-8,10H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLGHGDIEGXLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881295.png)
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881297.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
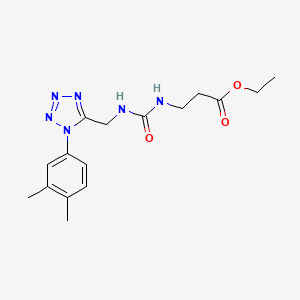
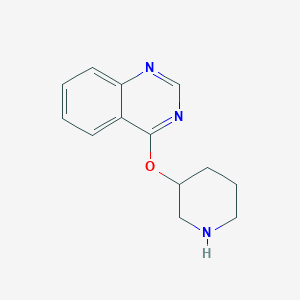
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881304.png)
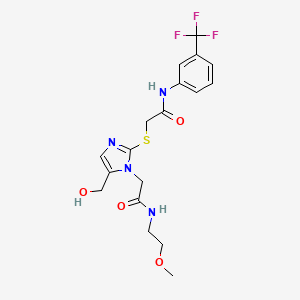
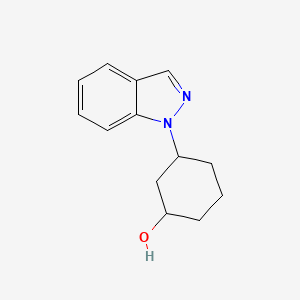
![4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2881311.png)
![3-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2881312.png)

